molecular formula C18H18N8O B10987509 N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10987509
M. Wt: 362.4 g/mol
InChI Key: LNSJXCNMHUMZOF-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates three privileged pharmacophores: a benzimidazole, a [1,2,4]triazolo[4,3-b]pyridazine, and a piperidine-carboxamide. Benzimidazole derivatives are extensively investigated for their antimicrobial and anticancer properties, with recent studies highlighting their potent activity against various bacterial strains and cancer cell lines . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a key structural element in compounds evaluated as effective anti-diabetic agents through mechanisms such as dipeptidyl peptidase-4 (DPP-4) inhibition . Furthermore, molecular frameworks combining similar heterocyclic systems are being actively explored for their potential to modulate challenging oncogenic targets, such as the MYC family of transcription factors, which are implicated in a wide range of cancers . The integration of these moieties suggests potential multi-target activity, making this compound a valuable chemical tool for researchers probing complex biological pathways in oncology, infectious diseases, and metabolic disorders. This product is intended for research applications and is strictly labeled As For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H18N8O

Molecular Weight

362.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18N8O/c27-17(22-18-20-13-3-1-2-4-14(13)21-18)12-7-9-25(10-8-12)16-6-5-15-23-19-11-26(15)24-16/h1-6,11-12H,7-10H2,(H2,20,21,22,27)

InChI Key

LNSJXCNMHUMZOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN5C=NN=C5C=C4

Origin of Product

United States

Preparation Methods

Activation and Coupling with Benzimidazole

In a representative procedure, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.47 g, 10.78 mmol) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 3.43 g) and 1-hydroxybenzotriazole (HOBt, 2.42 g) in dichloromethane. After stirring under nitrogen, triethylamine (1.47 mL) is added to facilitate coupling with 2-aminobenzimidazole derivatives. The Boc-protected intermediate is subsequently deprotected using p-toluenesulfonic acid in toluene under reflux, yielding the free piperidine-4-carboxamide.

Step Reagents/Conditions Yield
Amide couplingEDC/HOBt, CH₂Cl₂, RT, 5 h70%
Deprotectionp-TsOH, toluene, reflux, 4 h85%

Synthesis of Triazolo[4,3-b]Pyridazine Moieties

The triazolopyridazine core is synthesized via cyclocondensation reactions. A common approach involves reacting 6-chloropyridazine with hydrazine derivatives to form triazolo rings.

Cyclization of Pyridazine Precursors

6-Chloropyridazine is treated with hydrazine hydrate in ethanol at 80°C for 12 h, forming 6-hydrazinylpyridazine. Subsequent cyclization with trimethyl orthoformate in acetic acid yields thetriazolo[4,3-b]pyridazine scaffold.

Reaction Conditions Yield
Hydrazine additionEthanol, 80°C, 12 h78%
CyclizationTrimethyl orthoformate, AcOH, 100°C, 6 h65%

Coupling of Piperidine-4-Carboxamide with Triazolopyridazine

The final step involves linking the piperidine-4-carboxamide and triazolopyridazine units. Nucleophilic aromatic substitution (SNAr) is employed, leveraging the reactivity of chlorotriazolopyridazine.

SNAr Reaction Conditions

The piperidine-4-carboxamide (1.2 eq) is reacted with 6-chloro-triazolo[4,3-b]pyridazine in dimethylacetamide (DMA) at 120°C for 24 h. Potassium carbonate (3 eq) is added to scavenge HCl, driving the reaction to completion.

Parameter Detail
SolventDMA
Temperature120°C
Time24 h
Yield62%

Optimization Strategies and Challenges

Solvent and Base Selection

Polar aprotic solvents like DMA or DMF enhance SNAr reactivity, while weaker bases (e.g., K₂CO₃) minimize side reactions compared to stronger bases like NaH.

Purification Techniques

Crude products are purified via silica gel chromatography using gradients of dichloromethane/methanol/ammonium hydroxide (90:9:1). Recrystallization from ethanol/water mixtures improves purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
EDC/HOBt couplingHigh selectivity, mild conditionsCost of reagents
SNAr couplingScalability, fewer stepsHigh temperature required

Mechanistic Insights

  • Amide Coupling : EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the benzimidazole amine to form the amide bond.

  • SNAr Reaction : The chloro group in triazolopyridazine is displaced by the piperidine amine via a two-step mechanism involving Meisenheimer complex formation.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group in the piperidine ring undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s solubility and biological activity.

Conditions Reagents Products
Acidic (HCl, 80°C)6M HCl, refluxPiperidine-4-carboxylic acid derivative + benzimidazole-2-amine byproduct
Basic (NaOH, 60°C)4M NaOH, ethanolSodium salt of piperidine-4-carboxylic acid + triazolopyridazin-6-amine

Hydrolysis is often utilized to generate intermediates for further functionalization, such as coupling with other pharmacophores.

Alkylation Reactions

The NH groups in the benzimidazole and triazolopyridazine moieties are nucleophilic sites for alkylation.

Alkylating Agent Conditions Product
Methyl iodideDMF, K₂CO₃, 50°CN-Methylated benzimidazole derivative
Benzyl chlorideTHF, NaH, 0°C → RTN-Benzylated triazolopyridazine derivative

Alkylation enhances lipophilicity, influencing membrane permeability and target binding .

Cross-Coupling Reactions

The triazolopyridazine core participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Catalyst/Reagents Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl-substituted triazolopyridazine derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated triazolopyridazine analogs

These reactions are pivotal for introducing substituents that modulate electronic properties and bioactivity.

Oxidation and Reduction

The piperidine ring and heterocyclic systems undergo redox transformations:

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the triazolopyridazine’s sulfur analogs (if present) to sulfoxides or sulfones.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in the benzimidazole or triazolopyridazine rings, altering conjugation and reactivity .

Complexation with Metal Ions

The benzimidazole nitrogen atoms act as ligands for metal ions, forming coordination complexes. For example:

  • Zinc complexes : Enhance carbonic anhydrase inhibition by mimicking the enzyme’s active site.

  • Copper complexes : Studied for potential anticancer activity due to redox-active properties.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–300°C) : Loss of carboxamide group as CO₂ and NH₃.

  • Stage 2 (>300°C) : Breakdown of triazolopyridazine and benzimidazole rings into smaller fragments.

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates.

  • Cross-Coupling : Follows a transmetallation mechanism in Suzuki reactions, with aryl boronic acids transferring substituents to the triazolopyridazine core.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Benzimidazole moiety : Known for its role in various biological activities.
  • Triazolopyridazine core : Imparts additional pharmacological properties.
  • Piperidine ring : Enhances binding affinity to biological targets.

Enzyme Inhibition

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has been identified as an inhibitor of carbonic anhydrase , an enzyme critical in regulating pH and fluid balance. The compound binds to the zinc ion in the enzyme's active site, preventing the hydration of carbon dioxide. This inhibition suggests potential applications in treating conditions like glaucoma and edema.

Anti-inflammatory Properties

Several studies have indicated that derivatives of benzimidazole compounds exhibit significant anti-inflammatory effects. The compound's ability to modulate signaling pathways involved in inflammation positions it as a candidate for developing anti-inflammatory drugs .

Anticancer Activity

The compound has shown promise in anticancer research due to its ability to interfere with various cellular pathways involved in tumor growth and metastasis. Its structural similarities to other known anticancer agents suggest that it may be effective against specific cancer types, including breast cancer and melanoma .

Case Study 1: Carbonic Anhydrase Inhibition

A study demonstrated that the compound effectively inhibited carbonic anhydrase activity with an IC50 value significantly lower than that of traditional inhibitors. This highlights its potential for treating conditions where carbonic anhydrase plays a pivotal role.

Case Study 2: Anti-inflammatory Effects

Research involving animal models showed that the compound reduced inflammation markers significantly compared to control groups. For instance, at doses of 100 mg/kg, it exhibited notable analgesic effects comparable to established anti-inflammatory drugs like ibuprofen .

Case Study 3: Anticancer Potential

In vitro studies have indicated that the compound induces apoptosis in cancer cell lines through the modulation of apoptotic pathways. It was particularly effective against breast cancer cells, with studies showing a reduction in cell viability at concentrations as low as 5 µM .

Summary Table of Applications

Application AreaMechanism of ActionReferences
Enzyme InhibitionInhibits carbonic anhydrase
Anti-inflammatoryModulates inflammatory cytokines
Anticancer ActivityInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole and triazolopyridazine moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Pyridazine Ring

The triazolo-pyridazine ring is a critical pharmacophore. Substitutions here modulate target affinity, solubility, and metabolic stability. Key examples include:

Compound Name Substituent on Triazolo-Pyridazine Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Target Compound None (unsubstituted) Not explicitly stated ~438* Likely kinase/bromodomain inhibition [12]
N-(1H-Benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide Phenyl C24H22N8O 438.5 Structural analog; no activity data [12]
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide Isopropyl C23H30N6O 406.5 Enhanced lipophilicity [4]
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide None (fluorophenyl-ethyl on amide) C19H21FN6O 368.4 Improved cell permeability [5]
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-Methyl + chlorophenyl-piperazine C27H32ClN9O 542.1 BRD4 inhibitor (IC50: 0.2 µM) [11]

*Molecular weight estimated based on structural similarity to [12].

Key Observations :

  • Methyl/isopropyl groups (e.g., [4], [11]) enhance metabolic stability via steric shielding of labile sites.
  • Fluorophenyl-ethyl side chains (e.g., [5]) improve solubility and membrane penetration due to fluorine’s electronegativity.
  • Piperazine-linked chlorophenyl groups (e.g., [11]) demonstrate direct application in bromodomain inhibition, suggesting the target compound may share similar mechanisms.

Modifications to the Benzimidazole and Piperidine Moieties

Variations in the benzimidazole and piperidine regions influence conformational flexibility and binding interactions:

Compound Name Benzimidazole Modification Piperidine Modification Evidence ID
Target Compound Unsubstituted Unsubstituted [12]
Amredobresibum (INN) 1-Benzyl-6-(4-methylpiperazinyl) N/A (pyrazine core) [7]
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide Replaced with pyrrolidine-propenamide Trifluoromethyl on triazolo-pyridazine [6]

Key Observations :

  • Benzyl and methylpiperazinyl substitutions (e.g., [7]) on benzimidazole improve solubility and target engagement in kinase inhibitors.
  • Trifluoromethyl groups (e.g., [6]) enhance binding affinity through hydrophobic interactions and metabolic resistance.

Biological Activity

N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzimidazole moiety, a triazolo-pyridazine ring, and a piperidine backbone. The molecular formula is C18H16N6OC_{18}H_{16}N_{6}O with a molecular weight of 332.4 g/mol .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Several studies have suggested that derivatives of benzimidazole and triazole exhibit anticancer properties. The compound's structure may enhance its ability to inhibit tumor growth by targeting specific kinases involved in cancer progression .
  • Antiviral Activity : Compounds similar to this one have shown efficacy against Hepatitis C virus (HCV) with EC50 values in the nanomolar range . This suggests potential for antiviral applications.
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases, particularly p38 MAP kinase and IKKbeta. These kinases play crucial roles in inflammatory responses and cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole and triazole components can significantly affect the biological activity of the compound. For instance:

  • Benzimidazole Substituents : Variations in the substituents on the benzimidazole ring can enhance selectivity and potency against specific targets.
  • Triazole Modifications : Altering the position or type of substituents on the triazole ring has been shown to improve kinase inhibition profiles .

Case Study 1: Anticancer Activity

In a study evaluating various benzimidazole derivatives, this compound demonstrated promising results against several cancer cell lines. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating enhanced potency.

Case Study 2: Antiviral Efficacy

Research focused on the antiviral properties revealed that this compound effectively inhibited HCV replication in vitro. The mechanism was linked to the inhibition of viral NS5A protein, crucial for viral RNA replication .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are needed to confirm these findings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : Synthesis of polyheterocyclic compounds like this requires multi-step protocols. Key steps include coupling benzimidazole precursors with triazolopyridazine moieties via nucleophilic substitution or transition-metal-catalyzed reactions. For example, describes similar benzimidazole-triazole hybrids synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), achieving yields of 65–78% under inert conditions. To optimize yields:

  • Use high-purity starting materials (e.g., recrystallized benzimidazole derivatives).
  • Screen solvents (DMF, THF) and catalysts (Pd/C, CuI) systematically .
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and HRMS is critical. For instance, reports benzimidazole derivatives with distinct NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and piperidine carbons (δ 40–55 ppm). Key markers:

  • ¹H NMR : Split signals for benzimidazole NH (δ ~12.5 ppm, broad) and triazole protons (δ 8.1–8.3 ppm).
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzimidazole C=N (~1600 cm⁻¹).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed NMR shifts and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic equilibria. To address this:

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., piperidine vs. triazole protons).
  • Compare experimental data with DFT-calculated shifts (B3LYP/6-311+G(d,p)) in implicit solvent models (e.g., IEFPCM for DMSO). highlights computational workflows for heterocycles, achieving mean deviations <0.1 ppm for ¹H NMR .
  • Validate tautomeric forms via variable-temperature NMR or X-ray crystallography .

Q. What strategies enhance aqueous solubility without compromising bioactivity?

  • Methodological Answer : Modify substituents while retaining core pharmacophores:

  • Introduce polar groups (e.g., -OH, -SO₃H) at the piperidine carboxamide (position 4). notes trifluoromethyl groups improve lipophilicity but may reduce solubility; balance with hydrophilic moieties.
  • Use co-solvents (PEG-400, DMSO ≤10%) in bioassays.
  • Synthesize prodrugs (e.g., ester derivatives) hydrolyzed in vivo to the active form .

Q. How does molecular docking behavior correlate with in vitro enzymatic inhibition data?

  • Methodological Answer : Docking studies (AutoDock Vina, Glide) must account for protein flexibility and solvation. For example, used docking to design D1 protease inhibitors, but in vitro IC₅₀ discrepancies arose due to:

  • False positives from aggregators: Validate via dynamic light scattering (DLS).
  • Binding site water networks : Include explicit water molecules in docking grids.
  • Entropy-enthalpy compensation : Use thermodynamic integration (MM-PBSA) to refine binding scores .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data across cell-based vs. cell-free assays?

  • Methodological Answer : Discrepancies often stem from membrane permeability or off-target effects. Solutions:

  • Quantify cellular uptake via LC-MS/MS (e.g., ’s compound PB4 showed 2.3 µM intracellular concentration).
  • Use isothermal titration calorimetry (ITC) to confirm target binding in cell lysates.
  • Perform counter-screens against related enzymes (e.g., kinase panels) to rule out promiscuity .

Methodological Tables

Key Spectral Markers (Based on )
Functional Group
Benzimidazole NH
Triazole C-H
Piperidine CH₂
Amide C=O

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